4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H34N2O6. This compound is notable for its unique structure, which includes a pyrrol-2-one core, substituted with various functional groups such as ethoxy, methyl, hydroxy, and morpholinyl groups. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple stepsFor instance, the ethoxy and methyl groups can be introduced via Friedel-Crafts acylation, while the morpholinyl group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action for 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one .
- 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
What sets 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C27H32N2O5 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-3-34-22-11-10-21(18-19(22)2)25(30)23-24(20-8-5-4-6-9-20)29(27(32)26(23)31)13-7-12-28-14-16-33-17-15-28/h4-6,8-11,18,24,30H,3,7,12-17H2,1-2H3/b25-23+ |
InChI Key |
JTAOPEGKOSXTIX-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.